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Compound of Interest

2,2-difluoro-1,3-benzodioxole-4-
Compound Name:
carbaldehyde

Cat. No.: B053431

An In-depth Technical Guide to 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde: A Key
Building Block in Modern Medicinal Chemistry

This guide provides a comprehensive technical overview of 2,2-difluoro-1,3-benzodioxole-4-
carbaldehyde, a fluorinated heterocyclic building block of increasing importance in the fields of
drug discovery and agrochemical synthesis. We will delve into its physicochemical properties,
synthetic pathways, strategic applications in medicinal chemistry, and essential safety
protocols. This document is intended for researchers, synthetic chemists, and drug
development professionals seeking to leverage this versatile intermediate in their research and
development programs.

Core Compound Profile and Physicochemical
Properties

2,2-difluoro-1,3-benzodioxole-4-carbaldehyde is a derivative of catechol where the hydroxyl
groups are bridged by a difluoromethylene unit, and an aldehyde group is substituted at the 4-
position of the aromatic ring. This unique combination of a difluorinated moiety and a reactive
aldehyde handle makes it a valuable synthon for introducing the 2,2-difluoro-1,3-benzodioxole
scaffold into more complex molecules. The presence of the gem-difluoro group significantly
impacts the electronic properties and metabolic stability of the parent structure, making it a
desirable feature in modern drug design.
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The molecular formula for this compound is CsHaF20s3, and its calculated molecular weight is
186.11 g/mol . A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde

Property Value Source(s)
Molecular Formula CsHaF203 [1]
Molecular Weight 186.11 g/mol Calculated
CAS Number 119895-68-0 [2]
Appearance Liquid or solid [2]
Density ~1.423 g/mL at 25 °C [2]
Refractive Index (n20/D) ~1.497 [2]
Flash Point 91.1 °C (196.0 °F) 2]

NIBFIPXGNVPNHK-
InChl Key [2]
UHFFFAOYSA-N

SMILES O=Cclcccc2c10C(F)(F)02 2]

Note: Some commercial suppliers incorrectly list the molecular weight as 158.10 g/mol , which
corresponds to the parent compound, 2,2-difluoro-1,3-benzodioxole (C7HaF2032).[2]

Synthesis and Reaction Pathways

The synthesis of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde is typically a two-stage
process: first, the construction of the core 2,2-difluoro-1,3-benzodioxole ring system, followed
by the introduction of the aldehyde group at the 4-position (formylation).

Synthesis of the 2,2-Difluoro-1,3-benzodioxole
Precursor

The most common industrial route to the 2,2-difluoro-1,3-benzodioxole core involves a halogen
exchange (HALEX) reaction on the more accessible 2,2-dichloro-1,3-benzodioxole
intermediate.[1][3] The dichloro-precursor can be prepared via photochlorination of 1,3-
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benzodioxole.[1][3] The subsequent fluorine exchange is typically achieved using a fluoride
salt, such as potassium fluoride (KF), often in the presence of a catalyst.[1][3]

Stage 1: Precursor Synthesis

(I,B—Benzodioxole)

Photochlorination
(e.g., Cl2, radical initiator)

l

(2,2-Dichloro-1,3-benzodioxola

'

Halogen Exchange
(e.g., KF, catalyst)

2,2-Difluoro-1,3-benzodioxole

Click to download full resolution via product page

Caption: Workflow for the synthesis of the 2,2-difluoro-1,3-benzodioxole precursor.

Formylation of the Benzodioxole Ring

While specific, peer-reviewed protocols for the direct formylation of 2,2-difluoro-1,3-
benzodioxole at the 4-position are not readily available in the literature, a logical and effective
approach is through directed ortho-metalation. The oxygen atoms of the dioxole ring can direct
a strong base to deprotonate the adjacent C-4 position. The resulting organometallic
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intermediate can then be quenched with an electrophilic formylating agent to install the
aldehyde.

Stage 2: Formylation

(Z,Z-Diﬂuoro—1,3—benzodioxola

l

Directed ortho-Metalation
(e.g., n-BuLi, THEF, -78 °C)

'

4-Lithio-2,2-difluoro-1,3-benzodioxole
(Organometallic Intermediate)

Electrophilic Quench
(e.g., DMF)

2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde

Click to download full resolution via product page
Caption: Proposed workflow for the formylation of the precursor to the target aldehyde.

This strategy offers high regioselectivity, which is crucial for functionalizing the benzodioxole
ring. A detailed hypothetical protocol is provided in the Experimental Section.

Role in Drug Discovery: A Bioisosteric Approach

The true value of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde lies in the strategic
importance of the chemical moiety it introduces. The 2,2-difluorobenzodioxole group is
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considered a bioisostere of other common functional groups in drug molecules. Bioisosterism is
a cornerstone strategy in medicinal chemistry where a part of a lead molecule is replaced by
another with similar physical or chemical properties to enhance desired pharmacological and
pharmacokinetic profiles.[4][5]

The replacement of a hydrogen atom with fluorine is a common bioisosteric substitution.[6] The
difluoromethylene (-CFz-) group offers several advantages:

o Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the -CF2-
group resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the
half-life and overall bioavailability of a drug candidate.

¢ Modulation of Physicochemical Properties: Fluorine is highly electronegative and can alter
the pKa of nearby functional groups, influencing drug-receptor interactions. The -CFz- group
can also increase lipophilicity, which can affect cell membrane permeability.

o Conformational Control: The steric and electronic properties of the difluoromethylene bridge
can lock the molecule into a specific conformation that may be more favorable for binding to
a biological target.
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Caption: The role of the 2,2-difluorobenzodioxole moiety as a strategic bioisostere in drug

design.
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Projected Analytical Characterization

While authenticated spectra for this specific compound are not publicly available, its
spectroscopic features can be reliably predicted based on its structure. These predictions are
crucial for reaction monitoring and quality control during synthesis.

Table 2: Predicted Spectroscopic Data for 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde

Technique Predicted Features

- Aldehyde proton (CHO): Singlet, 6 = 9.8-10.2
ppm.- Aromatic protons (3H): Complex

1H NMR multiplets in the & = 7.0-7.8 ppm region,
showing characteristic aromatic coupling

constants.

- Carbonyl carbon (CHO): 6 = 185-195 ppm.-
Aromatic carbons: Multiple signals in the 6 =

13C NMR 110-150 ppm region.- Difluoromethylene carbon
(CF2): Triplet (due to 1JCF coupling), 6 = 120-
130 ppm.

- A single resonance for the two equivalent
1F NMR ,
fluorine atoms.

- Strong C=0 stretch (aldehyde): ~1690-1710
IR Spectroscopy cm~1.- Strong C-F stretches: ~1000-1200 cm~1.-
Aromatic C=C stretches: ~1450-1600 cm~1.

Mass Spec. (El) - Molecular lon (M*): m/z = 186.

Safety, Handling, and Storage

2,2-difluoro-1,3-benzodioxole-4-carbaldehyde is classified as a hazardous substance and
must be handled with appropriate precautions.

» Hazard Classifications: Eye Irritant 2, Skin Irritant 2, Skin Sensitizer 1, Specific Target Organ
Toxicity — Single Exposure 3 (Respiratory system).[2]

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b053431?utm_src=pdf-body
https://www.benchchem.com/product/b053431?utm_src=pdf-body
https://www.sigmaaldrich.com/US/en/product/aldrich/739383
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b053431?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» Signal Word: Warning.[2]

e Hazard Statements: H315 (Causes skin irritation), H317 (May cause an allergic skin
reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

e Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear
appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and
chemically resistant gloves. Avoid breathing vapors or dust.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Recommended storage temperature is -20°C for long-term stability.[2] Keep away from
strong oxidizing agents.

Experimental Protocols
Protocol 1: Synthesis of 2,2-Difluoro-1,3-benzodioxole
(Precursor)

This protocol is adapted from patent literature.[1][3]

o Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux
condenser, and a nitrogen inlet.

e Reagents:

[¢]

2,2-Dichloro-1,3-benzodioxole (1.0 eq)

[e]

Anhydrous Potassium Fluoride (KF) (2.5 - 3.0 eq)

o

Catalyst (e.g., Potassium Bifluoride, KHF2) (0.1 eq)

[¢]

High-boiling point solvent (e.g., Sulfolane)

e Procedure: a. Charge the flask with anhydrous KF, KHFz, and sulfolane under a nitrogen
atmosphere. b. Heat the mixture to ~140-160 °C with vigorous stirring. c. Slowly add the 2,2-
dichloro-1,3-benzodioxole to the heated mixture. d. Maintain the reaction at temperature for
6-8 hours, monitoring the conversion by Gas Chromatography (GC). e. Upon completion,
cool the reaction mixture to room temperature. f. Add water to dissolve the inorganic salts.
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The organic product will separate. g. Extract the aqueous layer with a suitable organic
solvent (e.g., diethyl ether or dichloromethane). h. Combine the organic layers, wash with
brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify
the crude product by vacuum distillation to yield pure 2,2-difluoro-1,3-benzodioxole.

Protocol 2: Directed ortho-Formylation (Hypothetical
Procedure)

o Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer,
a thermometer, a nitrogen inlet, and a dropping funnel.

¢ Reagents:

o

2,2-Difluoro-1,3-benzodioxole (1.0 eq)

o

n-Butyllithium (n-BuLi) (1.1 eq, solution in hexanes)

[¢]

Anhydrous Tetrahydrofuran (THF)

[¢]

Anhydrous N,N-Dimethylformamide (DMF) (1.5 eq)

e Procedure: a. Dissolve 2,2-difluoro-1,3-benzodioxole in anhydrous THF in the flask under a
nitrogen atmosphere. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly
add the n-BuLi solution dropwise via the dropping funnel, maintaining the internal
temperature below -70 °C. d. Stir the mixture at -78 °C for 1-2 hours to ensure complete
metalation. e. Add anhydrous DMF dropwise to the reaction mixture. A color change is
typically observed. f. Allow the reaction to stir at -78 °C for another hour, then warm slowly to
room temperature. g. Quench the reaction by carefully adding a saturated aqueous solution
of ammonium chloride (NH4Cl). h. Extract the mixture with ethyl acetate. i. Combine the
organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and
concentrate under reduced pressure. j. Purify the crude product by flash column
chromatography on silica gel to afford the target aldehyde.

References
e Chem 351 F18 Final: Spectroscopy. (n.d.). University of Calgary.

e Boudin, A., et al. (1995). Process for the preparation of 2,2-difluoro-1,3-benzodioxole. U.S.
Patent 5,432,290.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b053431?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Boudin, A., et al. (1990). Process for preparing 2,2-difluoro-1,3-benzodioxole. Canadian
Patent CA2027016C.

Chambers, R. D., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-
ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry.

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design.
Chemical Reviews, 96(8), 3147-3176.

MilliporeSigma. (n.d.). 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde, 1 X 1 g.
Grygorenko, O. O., et al. (2021). Emerging Building Blocks for Medicinal Chemistry: Recent
Synthetic Advances. Angewandte Chemie International Edition, 60(2), 584-629.

Bhatia, M. S., et al. (2011). Bioisosterism: A plan designed to achieve molecular modeling.
Pharmacologyonline, 1, 272-299.

Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to
Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822-5880.
Drug Design.org. (2007). Bioisosterism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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